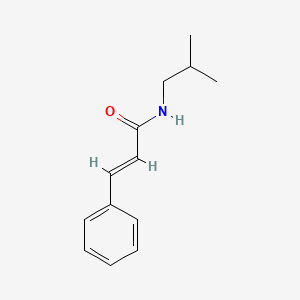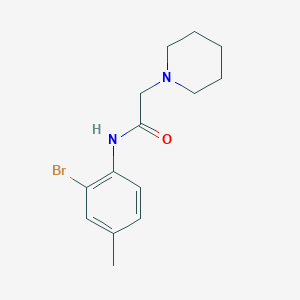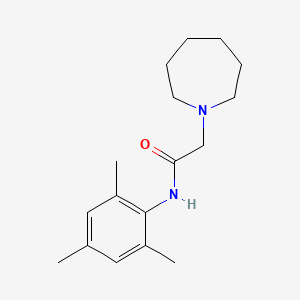
N-isobutyl-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-3-phenylacrylamide (NIPA) is a synthetic compound that belongs to the class of acrylamide derivatives. NIPA has gained significant attention in the scientific community due to its potential applications in various fields such as drug delivery, biomaterials, and polymer synthesis.
作用机制
The mechanism of action of N-isobutyl-3-phenylacrylamide-based hydrogels involves the swelling and deswelling of the hydrogel network in response to external stimuli. The swelling behavior of the hydrogel can be controlled by adjusting the crosslinking density, monomer composition, and environmental conditions. The deswelling behavior of the hydrogel can be triggered by removing the external stimulus, leading to the release of the entrapped drug molecules.
Biochemical and Physiological Effects:
N-isobutyl-3-phenylacrylamide-based hydrogels have been found to be biocompatible and non-toxic in various in vitro and in vivo studies. The hydrogels can support cell adhesion and proliferation, making them suitable for tissue engineering applications. The release of the drug molecules from the hydrogel can be controlled by adjusting the crosslinking density and monomer composition, leading to sustained release kinetics.
实验室实验的优点和局限性
The advantages of using N-isobutyl-3-phenylacrylamide-based hydrogels in lab experiments include their biocompatibility, biodegradability, and stimuli-responsive behavior. The hydrogels can be synthesized using simple and cost-effective methods, making them suitable for large-scale production. The limitations of using N-isobutyl-3-phenylacrylamide-based hydrogels include their sensitivity to environmental conditions such as temperature and pH, which can affect their swelling behavior and drug release kinetics.
未来方向
There are several future directions for the research on N-isobutyl-3-phenylacrylamide-based hydrogels. One direction is to develop hydrogels that can respond to multiple stimuli, such as temperature and pH, for more precise control over drug release kinetics. Another direction is to develop hydrogels that can respond to specific biomolecules, such as enzymes or antibodies, for targeted drug delivery. Additionally, the use of N-isobutyl-3-phenylacrylamide-based hydrogels in combination with other polymers or nanoparticles can lead to the development of more complex drug delivery systems with enhanced properties.
合成方法
N-isobutyl-3-phenylacrylamide can be synthesized through a conventional free-radical polymerization reaction, using N-isobutyl acrylamide and phenylacrylamide as monomers. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a solvent system such as water, ethanol, or dimethyl sulfoxide (DMSO). The reaction conditions, such as temperature and reaction time, can be optimized to control the molecular weight and polydispersity of the resulting polymer.
科学研究应用
N-isobutyl-3-phenylacrylamide has been extensively studied in the field of drug delivery due to its unique properties such as biocompatibility, biodegradability, and stimuli-responsive behavior. N-isobutyl-3-phenylacrylamide-based hydrogels have been developed that can respond to various stimuli such as temperature, pH, and light. These hydrogels can be used for targeted drug delivery, tissue engineering, and wound healing applications.
属性
IUPAC Name |
(E)-N-(2-methylpropyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(2)10-14-13(15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,14,15)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXFPTPVIMNAOD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutylcinnamamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)
![isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5767878.png)
![2,5,6-trimethyl-3-[(4-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5767883.png)

![2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5767902.png)
![N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5767905.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B5767921.png)
![N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5767926.png)

![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5767933.png)
![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)